4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(17-11-20-6-7-21-17)24-8-4-14(5-9-24)12-26-18-10-16(22-13-23-18)15-2-1-3-15/h6-7,10-11,13-15H,1-5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLHEAKZBLMRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
1. Histamine H3 Antagonism
Research indicates that compounds similar to 4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine exhibit activity as histamine H3 receptor antagonists. These antagonists play a crucial role in the treatment of neurological disorders such as Alzheimer's disease. The modulation of histamine receptors can enhance cognitive functions and reduce neurodegeneration associated with these conditions .
2. Cytotoxic Activity
Studies have shown that derivatives of pyrimidines, including those related to this compound, possess notable cytotoxic properties against various cancer cell lines. For instance, Mannich bases derived from similar structures demonstrated enhanced potency against human colon cancer cell lines, indicating potential applications in cancer therapy .
3. Antimicrobial and Anti-inflammatory Effects
Pyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. Compounds within this class have shown significant efficacy against a range of pathogens and inflammatory conditions, suggesting their utility in developing new therapeutic agents for infectious and inflammatory diseases .
Case Study 1: Neurological Disorders
A study focusing on histamine H3 antagonists highlighted the efficacy of compounds structurally similar to this compound in improving cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could potentially reverse cognitive deficits by modulating neurotransmitter systems .
Case Study 2: Cancer Treatment
In vitro evaluations of pyrimidine derivatives showed that certain analogs exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells. This suggests that compounds like this compound could be developed into potent anticancer agents with further optimization .
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound shares a pyrimidine core with the following analogs but differs in substituents and functional groups. Structural variations significantly impact physicochemical properties and bioactivity.
Table 1: Structural Comparison of Pyrimidine Derivatives
Functional Group Analysis
Pyrazine vs. Furan Carbonyl (Target vs. )
The pyrazine-2-carbonyl group in the target compound provides a nitrogen-rich aromatic system, enabling stronger hydrogen-bond acceptor capacity compared to the 2,5-dimethylfuran-3-carbonyl group in the analog . Pyrazine’s electron-deficient nature may enhance interactions with charged residues in enzymatic pockets, whereas the dimethylfuran’s electron-rich system could favor hydrophobic interactions.- Piperidinylmethoxy vs. Piperidin-1-yl (Target vs. However, the latter’s simpler structure may improve metabolic stability.
Imidazole vs. Pyrazine/Piperidine (Target vs. )
The imidazole substituent in offers a five-membered aromatic ring with dual hydrogen-bonding sites, contrasting with the pyrazine-piperidine system in the target compound. The chloro and methyl groups in may reduce solubility but enhance steric shielding.
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclobutyl group in the target compound and analog likely increases lipophilicity compared to the methyl () or chloro () substituents.
- Melting Points : The analog has a reported melting point of -132°C , suggesting lower crystallinity compared to typical pyrimidine derivatives, though data for the target compound are unavailable.
- Bioactivity : While emphasizes pyrimidine’s role in drug design , the absence of specific activity data for the target compound limits direct pharmacological comparisons.
Biological Activity
4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyclobutyl group, a pyrimidine ring, and a piperidine moiety linked through a methoxy group to a pyrazine-2-carbonyl group. Its intricate architecture suggests diverse applications in drug discovery and therapeutic development.
Structural Characteristics
The molecular formula of this compound is . The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Cyclobutyl Group | Provides unique steric properties |
| Pyrimidine Ring | Central heterocyclic structure |
| Piperidine Moiety | Contributes to potential receptor interactions |
| Pyrazine-2-carbonyl | Enhances pharmacological activity |
Biological Activity
The biological activity of this compound is primarily under investigation, with several studies indicating its potential as a biochemical probe or inhibitor. Key areas of interest include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects against various diseases. For instance, compounds with similar piperidine structures have shown promising enzyme inhibitory activities, including acetylcholinesterase inhibition and urease inhibition .
- Antibacterial Properties : Similar compounds have demonstrated moderate to strong antibacterial action against strains such as Salmonella typhi and Bacillus subtilis, suggesting that 4-Cyclobutyl derivatives could exhibit comparable effects .
Case Studies and Research Findings
Research findings related to the biological activity of this compound are still emerging. A few notable studies include:
- In Silico Docking Studies : These studies aim to predict how the compound interacts with various biological targets at the molecular level. The results indicate potential binding affinities that could translate into therapeutic efficacy .
- Pharmacological Evaluations : Compounds structurally related to 4-Cyclobutyl have been evaluated for their pharmacological profiles, revealing activities such as hypoglycemic effects and anticancer properties .
- Comparative Analysis : A comparative study of similar compounds revealed that those with cyclobutyl and piperidine functionalities often exhibit distinct biological activities not present in simpler analogs. This uniqueness underscores the importance of structural diversity in drug design .
Q & A
Basic: What are the recommended synthetic strategies for 4-cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine?
Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Core Pyrimidine Formation: Alkylation of a pyrimidine precursor (e.g., 6-chloropyrimidine) with cyclobutyl groups via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
- Piperidine-Pyrazine Conjugation: Coupling the piperidine moiety to pyrazine-2-carbonyl chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Ether Linkage Installation: Mitsunobu reaction or nucleophilic substitution to introduce the methoxy bridge between the pyrimidine and piperidine groups .
Optimization Tips:
- Use catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling if aryl halides are involved.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure >95% purity .
Basic: How is the structural conformation of this compound characterized?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves cyclobutyl ring puckering and piperidine chair conformation (e.g., CCDC deposition codes from analogous structures) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Answer:
Key SAR Parameters:
- Pyrazine Modifications: Replace pyrazine with other heterocycles (e.g., pyridine, triazine) to assess binding affinity to target enzymes .
- Cyclobutyl Substitution: Test alternative substituents (e.g., cyclopropyl, spirocyclic groups) to evaluate steric effects on target engagement .
- Piperidine Flexibility: Introduce rigidity via ring constraints (e.g., bridged piperidines) to study conformational effects on potency .
Methodology:
- In Silico Docking: Use AutoDock Vina to predict binding modes to kinase targets (e.g., PI3Kγ) .
- In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., HCT-116) using MTT assays .
Example SAR Table:
| Modification | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Pyrazine (Parent) | 12.5 | 8.2 |
| Pyridine Analog | 45.3 | 15.6 |
| Cyclopropyl Replacement | 9.8 | 5.1 |
Advanced: How can contradictory data on its enzyme inhibition profiles be resolved?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions: Differences in buffer pH, ATP concentration, or enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) .
- Compound Purity: Impurities >5% can skew results; validate via HPLC before testing .
- Off-Target Effects: Use CRISPR-edited cell lines to isolate target-specific activity .
Resolution Workflow:
Replicate assays under standardized conditions (e.g., 10 mM ATP, pH 7.4).
Cross-validate with orthogonal methods (e.g., SPR for binding kinetics).
Perform meta-analysis of published data to identify outliers .
Advanced: What computational methods are recommended for predicting its pharmacokinetic properties?
Answer:
Key Parameters to Model:
- Lipophilicity (LogP): Use Schrödinger’s QikProp to predict LogP (~3.2 for the parent compound) .
- Metabolic Stability: Simulate CYP3A4/2D6 metabolism via StarDrop’s P450 Module.
- Bioavailability: Apply SwissADME to assess Rule of Five compliance (e.g., MW <500, H-bond donors <5) .
Case Study:
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| LogP | 3.1 | 3.4 |
| Half-life (Human, h) | 2.8 | 3.1 |
| Plasma Protein Binding | 89% | 92% |
Basic: What analytical techniques are critical for assessing its stability under physiological conditions?
Answer:
- HPLC-PDA: Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
- LC-MS/MS: Identify oxidative metabolites (e.g., N-oxide formation) .
- DSC/TGA: Determine thermal stability (decomposition onset >150°C indicates suitability for lyophilization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
